molecular formula C25H27N3O5S B11359876 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11359876
M. Wt: 481.6 g/mol
InChI Key: SDLVHIGPKYWFTI-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a benzofuran moiety, and an oxazole ring, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring is often formed via the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).

    Coupling Reactions: The benzofuran and oxazole intermediates are then coupled with 4-(azepan-1-ylsulfonyl)phenylamine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the oxazole ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonyl group attached to the azepane ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, hydrogen peroxide (H₂O₂)

    Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)

    Coupling Agents: DCC, DMAP

    Dehydrating Agents: POCl₃

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2-carboxylic acid, while reduction of the oxazole ring can produce 2-amino-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)oxazole.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide has shown promise in preliminary studies as a potential therapeutic agent due to its ability to interact with various biological targets.

Medicine

In medicine, this compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzofuran and oxazole rings can interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
  • N-[4-(piperidin-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the azepane ring, which can confer different steric and electronic properties. This uniqueness can lead to distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H27N3O5S/c1-17-14-19-15-18(6-11-23(19)32-17)24-16-22(27-33-24)25(29)26-20-7-9-21(10-8-20)34(30,31)28-12-4-2-3-5-13-28/h6-11,15-17H,2-5,12-14H2,1H3,(H,26,29)

InChI Key

SDLVHIGPKYWFTI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5

Origin of Product

United States

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